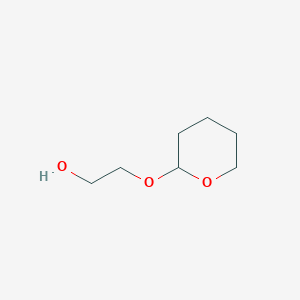

THP-PEG1-alcohol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(oxan-2-yloxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c8-4-6-10-7-3-1-2-5-9-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBZJXRPEKFIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400168 | |

| Record name | 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2162-31-4 | |

| Record name | 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of THP-PEG1-Alcohol in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC is a tripartite construct: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two components. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). Among the diverse array of linker building blocks, THP-PEG1-alcohol has garnered attention for its utility in the synthesis of these complex molecules. This technical guide provides an in-depth analysis of the role of this compound in PROTACs, complete with a detailed examination of its function, synthesis, and impact on PROTAC performance.

The Dual Functionality of this compound in PROTAC Linkers

This compound, chemically known as 2-(2-(tetrahydropyran-2-yloxy)ethoxy)ethan-1-ol, is a bifunctional molecule composed of a short polyethylene (B3416737) glycol (PEG) spacer, a terminal alcohol, and a tetrahydropyranyl (THP) protecting group. Its role in PROTAC synthesis is twofold, addressing key challenges in the construction of effective protein degraders.

1. The Polyethylene Glycol (PEG) Core: Enhancing Solubility and Flexibility

The single ethylene (B1197577) glycol unit (PEG1) in this compound imparts hydrophilicity to the PROTAC linker.[1] This is a crucial feature, as the often large and lipophilic nature of PROTACs can lead to poor aqueous solubility, hindering their formulation and bioavailability. The introduction of PEG moieties can significantly improve the solubility of the final PROTAC molecule.[1]

Furthermore, the PEG chain provides flexibility to the linker. This flexibility is essential for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The ability of the linker to bend and rotate can help to minimize steric clashes and facilitate favorable protein-protein interactions within the complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

2. The Tetrahydropyranyl (THP) Group: A Strategic Protecting Group

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols in organic synthesis. Its primary function in this compound is to mask the reactivity of the terminal hydroxyl group during the multi-step synthesis of a PROTAC. The THP group is stable under a variety of non-acidic reaction conditions, allowing for chemical modifications to be made to other parts of the PROTAC molecule without affecting the protected alcohol.

This protection strategy is critical for achieving a controlled and sequential assembly of the PROTAC. The THP group can be readily removed under mild acidic conditions to liberate the free alcohol, which can then serve as a handle for conjugation to either the target protein ligand or the E3 ligase ligand. This strategic deprotection and subsequent coupling ensure the precise construction of the desired PROTAC architecture.

The PROTAC Synthesis Workflow

The synthesis of a PROTAC utilizing a THP-protected PEG linker typically follows a modular and convergent approach. The following diagram illustrates a generalized experimental workflow for the synthesis of a PROTAC, highlighting the stage at which a linker building block like this compound would be incorporated.

The Ubiquitin-Proteasome Signaling Pathway

Once a PROTAC is synthesized and introduced into a biological system, it hijacks the cell's natural protein degradation machinery. The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.

Quantitative Data and Experimental Protocols

While this compound is a commercially available and valuable building block for PROTAC synthesis, a comprehensive search of the scientific literature did not yield a specific publication detailing a PROTAC synthesized with this exact linker. Consequently, quantitative data such as degradation concentration (DC50), maximum degradation (Dmax), and binding affinities for a PROTAC explicitly containing a this compound derived linker are not available at present.

However, to provide a practical guide for researchers, the following sections detail generalized experimental protocols for the synthesis and evaluation of PROTACs with PEG-based linkers. These protocols are representative of the methodologies employed in the field and can be adapted for the use of this compound.

General Protocol for PROTAC Synthesis via Amide Bond Formation

This protocol describes a common method for coupling a carboxylic acid-functionalized ligand (either POI or E3) to an amine-functionalized linker, which could be derived from this compound after appropriate chemical modification.

Materials:

-

Carboxylic acid-functionalized ligand (1.0 eq)

-

Amine-functionalized linker (1.1 eq)

-

HATU (1.5 eq)

-

DIPEA (2.0 eq)

-

Anhydrous DMF

-

Standard laboratory glassware and purification equipment (HPLC)

Procedure:

-

Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-functionalized linker to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative reverse-phase HPLC to obtain the desired PROTAC.

General Protocol for Western Blot Analysis of Protein Degradation

This protocol outlines the standard procedure for quantifying the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and capture the image with an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Purification of THP-PEG1-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of THP-PEG1-alcohol, a valuable building block in various chemical and pharmaceutical applications, notably as a PEG-based PROTAC linker. The guide details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.

Introduction

This compound, also known as 2-((tetrahydro-2H-pyran-2-yl)oxy)ethan-1-ol, is a derivative of ethylene (B1197577) glycol in which one of the hydroxyl groups is protected by a tetrahydropyranyl (THP) group. This protection strategy is crucial in multi-step organic syntheses to prevent the undesired reaction of the hydroxyl group while other chemical transformations are carried out on the molecule. The THP group is favored for its ease of installation and its stability under a wide range of non-acidic reaction conditions. It can be readily removed under mild acidic conditions to regenerate the alcohol.

Synthesis of this compound

The synthesis of this compound is achieved through the acid-catalyzed tetrahydropyranylation of ethylene glycol. This reaction involves the addition of a hydroxyl group from ethylene glycol to the double bond of 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.

Chemical Reaction

The overall reaction is as follows:

Experimental Protocol

This section outlines a detailed procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethylene Glycol | C2H6O2 | 62.07 | 10.0 g | 0.161 |

| 3,4-Dihydro-2H-pyran (DHP) | C5H8O | 84.12 | 13.5 g (14.5 mL) | 0.161 |

| p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) | C7H8O3S·H2O | 190.22 | 0.306 g | 0.0016 |

| Dichloromethane (B109758) (DCM) | CH2Cl2 | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO3(aq) | - | 50 mL | - |

| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | ~10 g | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethylene glycol (10.0 g, 0.161 mol) and dissolve it in dichloromethane (100 mL).

-

Addition of Catalyst: Add p-toluenesulfonic acid monohydrate (0.306 g, 0.0016 mol) to the solution and stir until it dissolves.

-

Addition of DHP: Cool the mixture to 0 °C using an ice bath. Slowly add 3,4-dihydro-2H-pyran (13.5 g, 0.161 mol) dropwise to the stirred solution over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution (50 mL) to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.

-

Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude product is purified by flash column chromatography on silica (B1680970) gel.

Column Chromatography Protocol:

| Parameter | Specification |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (B1210297) gradient (e.g., starting with 9:1 and gradually increasing the polarity to 1:1) |

| Fraction Collection | Collect fractions based on TLC analysis. |

Procedure:

-

Column Packing: Prepare a silica gel column using the specified eluent system.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with the hexane/ethyl acetate mobile phase, gradually increasing the polarity.

-

Fraction Analysis: Monitor the collected fractions by TLC.

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Expected Data:

| Analysis | Expected Result |

| Appearance | Colorless oil |

| Yield | Typically 70-85% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.60 (t, 1H), 3.90-3.80 (m, 2H), 3.75-3.65 (m, 2H), 3.55-3.45 (m, 2H), 1.85-1.50 (m, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 98.9, 67.5, 62.3, 62.1, 30.6, 25.5, 19.5 |

| Mass Spectrometry (ESI+) | m/z 147.10 [M+H]⁺ |

Visualization of Workflows

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Caption: Workflow for the purification of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

-

3,4-Dihydro-2H-pyran is flammable and should be handled away from ignition sources.

-

p-Toluenesulfonic acid is corrosive and should be handled with care.

Conclusion

This guide provides a detailed and practical protocol for the synthesis and purification of this compound. By following the outlined procedures, researchers can reliably produce this important chemical intermediate for their synthetic needs. The provided characterization data will aid in confirming the identity and purity of the final product.

The Strategic Role of THP-PEG1-alcohol as a PROTAC Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them together. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). This technical guide provides an in-depth examination of the mechanism of action of THP-PEG1-alcohol, a short, hydrophilic polyethylene (B3416737) glycol (PEG)-based linker, in the context of PROTAC design and function.

Physicochemical Properties of this compound

This compound is a building block used in the synthesis of PROTACs. Its key characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₃ | [1][2] |

| Molecular Weight | 146.19 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity (GC) | ≥97% | [2] |

| Boiling Point | 95°C at 22 mmHg | [3] |

| Topological Polar Surface Area (TPSA) | 38.69 Ų | [2] |

| logP | 0.5219 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 3 | [2] |

The tetrahydropyranyl (THP) group serves as a protecting group for the alcohol, providing stability during synthesis and is typically removed under acidic conditions.[4] The single PEG unit imparts hydrophilicity, which can enhance the solubility of the resulting PROTAC molecule.[5]

Mechanism of Action in PROTACs

The this compound linker, once incorporated into a PROTAC, plays a multifaceted role in mediating protein degradation.

-

Ternary Complex Formation : The primary function of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex.[6] The length and flexibility of the linker are critical. A short linker like PEG1 is crucial in scenarios where the binding pockets of the POI and E3 ligase are in close proximity. Studies have shown that for some target-E3 ligase pairs, a short PEG linker can achieve optimal degradation efficacy.[7]

-

Solubility and Permeability : The hydrophilic nature of the PEG unit can improve the aqueous solubility of the PROTAC, a common challenge in drug development.[8] This enhancement in solubility can positively impact cell permeability and overall bioavailability.

-

Conformational Influence : The linker influences the relative orientation of the two ligands, which in turn affects the stability and cooperativity of the ternary complex. While flexible, the short nature of the PEG1 linker can provide some degree of conformational restriction, potentially favoring a productive orientation for ubiquitination.

The general mechanism of PROTAC action is depicted in the following diagram:

Caption: General mechanism of PROTAC-mediated protein degradation.

Quantitative Performance of Short PEG Linkers

While specific quantitative data for PROTACs utilizing the this compound linker are not widely available in the public domain, data from studies on PROTACs with short PEG linkers can provide valuable insights into expected performance. The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

The following table presents representative data for PROTACs with varying short linker types, illustrating the impact on degradation efficiency. It is important to note that the optimal linker is target-dependent.

| PROTAC Example | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |

| Arg-PEG1-Dasa | BCR-ABL | N-end rule E3 ligase | PEG1 | Not specified, but most effective | >80 | [7] |

| BTK Degrader | BTK | Cereblon | Short PEG (≥ 4 units) | 1-40 | >85 | [9] |

| BET Degrader | BRD4 | Cereblon | PEG | 15 | >95 | [10] |

| cIAP-recruiting PROTAC | RIPK2 | cIAP | PEG | pDC50 = 9.4 | Not specified |

This data, though not specific to this compound, suggests that PROTACs with short PEG linkers can achieve potent and efficient degradation of target proteins.

Experimental Protocols

A comprehensive evaluation of a PROTAC containing a this compound linker involves a series of in vitro and cellular assays.

Synthesis and Incorporation of this compound Linker

The synthesis of a PROTAC with a this compound linker typically involves a multi-step process. The alcohol group of this compound can be converted to a more reactive group (e.g., an azide, alkyne, or halide) for subsequent conjugation to one of the PROTAC ligands. Alternatively, the THP protecting group can be removed to reveal the primary alcohol for further functionalization. "Click chemistry" approaches, such as the copper-catalyzed azide-alkyne cycloaddition, are often employed for their efficiency and high yield in conjugating the linker to the ligands.[11]

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an appropriate chemiluminescent substrate for detection.

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[10]

Ternary Complex Formation Assay (e.g., FRET)

This assay is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.

Methodology:

-

Assay Setup: In a microplate, combine the purified target protein and E3 ligase, each labeled with a FRET donor and acceptor fluorophore, respectively. Add varying concentrations of the PROTAC.

-

Incubation: Incubate the mixture at room temperature to allow for complex formation.

-

FRET Measurement: Measure the FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the donor and acceptor, signifying ternary complex formation.

-

Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the cooperativity of ternary complex formation.

The following workflow illustrates the key steps in evaluating a PROTAC:

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Case Study: Targeting the BCR-ABL Signaling Pathway

PROTACs with short PEG linkers have shown efficacy in targeting key signaling pathways in cancer. For instance, a single amino acid-based PROTAC with a PEG1 linker was effective in degrading the oncogenic kinase BCR-ABL in chronic myeloid leukemia (CML).[7] The degradation of BCR-ABL would inhibit its downstream signaling, leading to apoptosis of cancer cells.

The signaling pathway affected by a BCR-ABL targeting PROTAC is illustrated below:

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CAS#:2162-31-4 | Chemsrc [chemsrc.com]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 7. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. precisepeg.com [precisepeg.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to THP-PEG1-alcohol for Research Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and utilization of THP-PEG1-alcohol, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug development applications. This document outlines the properties of this compound, lists its commercial suppliers, and provides detailed experimental protocols for its use as a flexible linker.

Introduction to this compound

This compound, chemically known as 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanol, is a heterobifunctional linker molecule widely employed in the field of chemical biology and drug discovery.[1] It comprises a single ethylene (B1197577) glycol unit (PEG1) that imparts hydrophilicity and flexibility to the linker. One terminus of the molecule is a primary alcohol, which can be readily functionalized, while the other is protected by a tetrahydropyranyl (THP) group. The THP group is a stable protecting group under basic and nucleophilic conditions but can be easily removed under mild acidic conditions, allowing for orthogonal chemical strategies in multi-step syntheses.[2][3]

The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which is a key determinant of the efficiency of protein degradation.[4] PEG-based linkers, such as this compound, are favored for their ability to enhance the solubility and cell permeability of the resulting PROTAC molecules.[6]

Commercial Suppliers and Specifications

A number of chemical suppliers offer this compound for research purposes. The table below summarizes the key specifications from various vendors. It is important to note that while purity is often stated, the Polydispersity Index (PDI), a measure of the uniformity of the PEG chain length, is not always provided by suppliers for a single PEG unit linker. For monodisperse compounds like this compound, the PDI is theoretically 1.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| MedchemExpress | This compound | 2162-31-4 | C₇H₁₄O₃ | 146.19 | 99.53% (by GC)[7] | -20°C for 3 years (pure form)[7] |

| DC Chemicals | This compound | 2162-31-4 | C₇H₁₄O₃ | 146.18 | Not specified | -20°C for 2 years (powder)[8] |

| ChemScene | This compound | 2162-31-4 | C₇H₁₄O₃ | 146.18 | ≥97%[9] | 4°C[9] |

| Ambeed | This compound | 2162-31-4 | C₇H₁₄O₃ | 146.18 | Not specified | Not specified |

| Amadis Chemical | This compound | 2162-31-4 | C₇H₁₄O₃ | Not specified | 97% | 2-8°C (long term)[10] |

| Alfa Chemistry | This compound | 2162-31-4 | C₇H₁₄O₃ | 146.18 | Not specified | Not specified |

Experimental Protocols

The following sections provide detailed methodologies for the utilization of this compound in the synthesis of a PROTAC. The general strategy involves a two-step coupling process: 1) functionalization of the alcohol group of this compound and coupling to the first ligand, followed by 2) deprotection of the THP group and coupling to the second ligand.

Activation of the Hydroxyl Group and Coupling to the First Ligand

The primary alcohol of this compound can be activated for coupling with a suitable functional group on the first ligand (e.g., a carboxylic acid on a Von Hippel-Lindau (VHL) E3 ligase ligand). A common method for this is tosylation, which converts the alcohol into a good leaving group for subsequent nucleophilic substitution.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Ligand 1 with a nucleophilic group (e.g., a phenol (B47542) or amine)

-

Potassium carbonate (K₂CO₃) or a suitable base

-

Dimethylformamide (DMF, anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

-

Tosylation of this compound:

-

Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (1.2 eq) followed by the dropwise addition of a solution of TsCl (1.1 eq) in anhydrous DCM.

-

Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylated product (THP-PEG1-OTs).

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

-

Coupling of Tosylated Linker to Ligand 1:

-

Dissolve Ligand 1 (1.0 eq) and the purified THP-PEG1-OTs (1.1 eq) in anhydrous DMF.

-

Add a suitable base such as K₂CO₃ (2.0 eq).

-

Stir the reaction mixture at 60°C overnight under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting intermediate (Ligand 1-PEG1-OTHP) by silica gel column chromatography.

-

Deprotection of the THP Group

The THP protecting group is readily cleaved under mild acidic conditions to reveal the terminal alcohol.

Materials:

-

Ligand 1-PEG1-OTHP

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid (e.g., HCl in an organic solvent)

-

Methanol (B129727) or Ethanol

-

Saturated aqueous NaHCO₃

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the purified Ligand 1-PEG1-OTHP (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of p-TsOH (e.g., 0.1 eq).

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Once the starting material is consumed, neutralize the reaction with saturated aqueous NaHCO₃.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected intermediate (Ligand 1-PEG1-OH). This product can often be used in the next step without further purification.

Coupling to the Second Ligand

The newly exposed hydroxyl group can then be coupled to the second ligand (e.g., a carboxylic acid on a target protein ligand) using standard coupling chemistry, such as an amide bond formation.

Materials:

-

Ligand 1-PEG1-OH

-

Ligand 2 with a carboxylic acid group

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or another peptide coupling reagent

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (anhydrous)

-

Preparative HPLC system

Procedure:

-

Dissolve Ligand 2 (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of Ligand 1-PEG1-OH (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the final PROTAC can be purified directly from the reaction mixture by preparative reverse-phase HPLC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizing the Workflow and Chemical Structures

The following diagrams, generated using the DOT language for Graphviz, illustrate the chemical structure of this compound and the overall workflow for its use in PROTAC synthesis.

Caption: Chemical structure of this compound.

Caption: General workflow for PROTAC synthesis using this compound.

Conclusion

This compound is a versatile and valuable building block for the synthesis of PROTACs and other complex molecules in drug discovery. Its defined length, hydrophilicity, and the orthogonal protection strategy offered by the THP group make it an attractive choice for researchers. This guide provides a comprehensive overview of its commercial availability and a detailed framework for its application in the laboratory. By following the outlined protocols and understanding the chemical principles involved, researchers can effectively utilize this compound to advance their drug development programs.

References

- 1. This compound | Tetrahydropyrans | Ambeed.com [ambeed.com]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound,2162-31-4-Amadis Chemical [amadischem.com]

An In-depth Technical Guide to THP-PEG1-alcohol (CAS: 2162-31-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

THP-PEG1-alcohol, with the CAS number 2162-31-4, is a valuable heterobifunctional linker molecule widely employed in the fields of bioconjugation and medicinal chemistry. Its structure features a tetrahydropyran (B127337) (THP) protected alcohol at one end and a single polyethylene (B3416737) glycol (PEG) unit with a terminal hydroxyl group at the other. This unique architecture makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of various substrates.

The THP group serves as a stable protecting group for the primary alcohol, allowing for selective reactions at the terminal hydroxyl of the PEG chain.[1][2][3] This protecting group is stable under a wide range of non-acidic conditions and can be readily removed using mild acid catalysis.[1][3][4] The short PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugates.[5][6] This guide provides a comprehensive overview of the technical data, experimental protocols, and key applications of this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical suppliers.

| Property | Value | References |

| CAS Number | 2162-31-4 | [7][8] |

| Molecular Formula | C₇H₁₄O₃ | [8][9] |

| Molecular Weight | 146.18 g/mol | [8][9] |

| Appearance | Liquid | [7] |

| Density | 1.077 g/cm³ | [7] |

| Boiling Point | 95°C @ 22 mmHg | [10] |

| Purity | ≥97% | [8] |

| Synonyms | 2-(2-hydroxyethoxy)tetrahydro-2H-pyran, 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanol | [11][12][13] |

| Storage | 4°C | [8] |

Core Applications

This compound is a key intermediate in several advanced chemical synthesis applications, primarily in the life sciences.

PROTAC Linker Synthesis

The most prominent application of this compound is as a building block for the synthesis of PROTACs.[7][10] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[14][15] The linker component of a PROTAC is crucial for its efficacy, as it dictates the distance and orientation between the target protein and the E3 ligase.

This compound provides a short, hydrophilic PEG spacer. The terminal hydroxyl group can be further functionalized to connect to either the target protein ligand or the E3 ligase ligand. The THP-protected alcohol allows for the sequential and controlled synthesis of the PROTAC molecule.

Protecting Group Chemistry and PEGylation

The THP group is a well-established protecting group for alcohols.[2][3][4] this compound can be used to introduce a short, hydroxyl-terminated PEG chain onto a molecule while the other end is protected. This is particularly useful in multi-step syntheses where selective modification of different functional groups is required. The process of attaching PEG chains, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[16][17] PEGylation can increase serum half-life, enhance stability, and reduce immunogenicity.[16][17]

Experimental Protocols

While specific, detailed experimental protocols for the direct use of this compound are not extensively published in peer-reviewed literature, the following sections provide generalized methodologies for its key applications based on established chemical principles.

General Protocol for the Synthesis of a PROTAC Linker Intermediate

This protocol outlines the functionalization of the terminal hydroxyl group of this compound, a common initial step in PROTAC synthesis.

Materials:

-

This compound (1.0 eq)

-

Activating agent (e.g., p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl)) (1.1 eq)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA) or other non-nucleophilic base (1.5 eq)

-

Amine-containing E3 ligase ligand or warhead (1.2 eq)

-

Anhydrous dimethylformamide (DMF)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Activation of the Hydroxyl Group:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add the activating agent (e.g., TsCl) portion-wise.

-

Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated THP-PEG1-linker.

-

-

Conjugation to an Amine-Containing Ligand:

-

Dissolve the activated THP-PEG1-linker and the amine-containing E3 ligase ligand or warhead in anhydrous DMF.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature or elevated temperature (e.g., 60°C) until completion, as monitored by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the THP-protected PROTAC intermediate.

-

General Protocol for the Deprotection of the THP Group

This protocol describes the removal of the THP protecting group to liberate the hydroxyl functionality.

Materials:

-

THP-protected compound (1.0 eq)

-

Acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS), acetic acid, or mild HCl in an alcohol solvent)

-

Methanol (B129727) or ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the THP-protected compound in methanol or ethanol.

-

Add the acid catalyst (e.g., a catalytic amount of PPTS).

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule, which is a key application area for linkers derived from this compound.

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow for Bioconjugation

This diagram outlines a typical workflow for the use of a heterobifunctional linker like this compound in a bioconjugation reaction.

Caption: A generalized experimental workflow for bioconjugation.

Conclusion

This compound (CAS 2162-31-4) is a versatile and valuable chemical tool for researchers in drug discovery and development. Its bifunctional nature, combining a stable THP protecting group with a hydrophilic PEG linker, allows for the controlled and sequential synthesis of complex biomolecules. Its primary application as a building block for PROTAC linkers highlights its importance in the rapidly advancing field of targeted protein degradation. This guide provides the essential technical information and generalized experimental frameworks to facilitate the effective use of this compound in the laboratory.

References

- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. explorationpub.com [explorationpub.com]

- 5. precisepeg.com [precisepeg.com]

- 6. precisepeg.com [precisepeg.com]

- 7. benchchem.com [benchchem.com]

- 8. Dihydropyran (DHP) [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. A comprehensive review of emerging approaches in machine learning for de novo PROTAC design - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00177J [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Tetrahydropyranyl (THP) Protecting Group for Alcohol Linkers

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyranyl (THP) group is a widely utilized acid-labile protecting group for hydroxyl functionalities in multistep organic synthesis. Its ease of introduction, general stability to a range of non-acidic reagents, and straightforward removal make it a valuable tool in the synthesis of complex molecules, including applications in drug development where linker strategies are paramount. This guide provides a comprehensive overview of the THP protecting group, focusing on its application to alcohol linkers, reaction mechanisms, experimental protocols, and stability profile.

Introduction to the THP Protecting Group

The THP protecting group forms a tetrahydropyranyl ether with an alcohol, effectively masking its reactivity. This transformation is achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[1][2] The resulting THP ether is an acetal, which accounts for its stability under basic, nucleophilic, and reductive conditions, yet allows for facile cleavage under mild acidic conditions.[3][4] This orthogonal stability is a key advantage in complex synthetic routes.[1]

One of the notable characteristics of the THP group is the introduction of a new stereocenter upon reaction with an alcohol.[3][5] This can lead to the formation of diastereomers, which may complicate purification and characterization.[3]

Mechanism of Protection and Deprotection

Protection of Alcohols:

The formation of a THP ether proceeds via an acid-catalyzed addition of the alcohol to the double bond of DHP.[2][6] The mechanism involves the protonation of the DHP alkene to form a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the THP ether and regenerate the acid catalyst.[6]

Deprotection of THP Ethers:

The cleavage of the THP ether is essentially the reverse of the protection mechanism and is achieved by acid-catalyzed hydrolysis or alcoholysis.[3][6] Protonation of the ether oxygen of the THP group facilitates the departure of the alcohol, again forming a resonance-stabilized carbocation. This carbocation is then quenched by water or another nucleophilic solvent.[3]

Quantitative Data on THP Protection and Deprotection

The efficiency of THP protection and deprotection is influenced by the choice of catalyst, solvent, temperature, and reaction time. Below are tables summarizing various conditions and reported yields for these transformations.

Table 1: Conditions for THP Protection of Alcohols

| Alcohol Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Phenylethanol | NH₄HSO₄@SiO₂ (0.3) | Cyclopentyl methyl ether | Room Temp. | 4 | >95 (conversion) | [7] |

| Primary Alcohols | PdCl₂(MeCN)₂ (cat.) | Dichloromethane (B109758) | Room Temp. | - | High | [8] |

| Iodobenzyl alcohol | PPTS (10) | Dichloromethane | 0 to Room Temp. | 1 | >99 | [3] |

| Fmoc-Tyr-OH | PTSA (cat.) | Dichloromethane | Room Temp. | 0.6 | 63 | [1] |

| Various Alcohols | Bismuth Triflate (cat.) | Solvent-free | - | - | High | [5] |

| Primary Alcohols | Ferric Perchlorate (cat.) | - | - | - | High | [9] |

Table 2: Conditions for Deprotection of THP Ethers

| THP Ether Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Various THP Ethers | LiCl/H₂O | DMSO | 90 | 6 | Good | [10] |

| Alkene with THP ether | p-Toluenesulfonic acid | 2-Propanol | 0 to Room Temp. | 17 | Quant. | [3] |

| Fmoc-Ser(Thp)-OH | 2% TFA | Dichloromethane | - | - | - | [1] |

| Various THP Ethers | Dowex-50W-x8 | Methanol (B129727) | Room Temp. | 1 | 98 (conversion) | [11] |

| Various THP Ethers | Expansive Graphite | Methanol | 40-50 | - | Excellent | [12] |

| THP Ethers | Tris(4-bromophenyl)aminium hexachloroantimonate | Methanol | Room Temp. | - | Good | [13] |

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol as a THP Ether

This protocol is adapted from a procedure using pyridinium (B92312) p-toluenesulfonate (PPTS) as a mild acid catalyst.[10][14]

-

Reagents and Materials:

-

Primary alcohol (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

Dissolve the alcohol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add DHP (1.2 equiv) to the solution.

-

Add a catalytic amount of PPTS (0.05 equiv) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the pure THP ether.

-

Protocol 2: General Procedure for the Acid-Catalyzed Deprotection of a THP Ether

This protocol describes a typical acidic hydrolysis to regenerate the alcohol.[14]

-

Reagents and Materials:

-

THP-protected alcohol (1.0 equiv)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 equiv)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

-

Procedure:

-

Dissolve the THP-protected alcohol (1.0 equiv) in methanol.

-

Add a catalytic amount of TsOH·H₂O (0.1 equiv).

-

Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.

-

Stability of THP Ethers

THP ethers are known for their stability across a wide range of reaction conditions, making them a robust protecting group.[5][7]

-

Stable to:

-

Labile to:

Application in Solid-Phase Synthesis

The THP group has also been employed as a cleavable linker in solid-phase peptide synthesis (SPPS).[1] For instance, a DHP-functionalized resin, known as the Ellman resin, allows for the attachment of primary and secondary alcohols through a base-stable tetrahydropyranyl ether linkage.[1] This strategy has proven useful for the synthesis of various hydroxyl-containing organic compounds and peptides.[1] The cleavage from the resin is typically achieved under acidic conditions.[1]

Visualizations

Caption: Mechanism of THP protection of an alcohol.

Caption: Mechanism of acidic deprotection of a THP ether.

References

- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. pubs.rsc.org [pubs.rsc.org]

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals.

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands— one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase— connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1]

Enhancing Solubility and Physicochemical Properties: The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[2] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments. This enhanced solubility is crucial for both in vitro assays and in vivo applications.

Modulating Cell Permeability: The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance.[1][3] While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, excessive PEGylation can also lead to decreased cellular uptake.[1] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.

Optimizing Ternary Complex Formation: The primary function of a PROTAC is to facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[2] The length and flexibility of the PEG linker are critical determinants of the geometry of this complex. An optimal linker length allows the two proteins to come into close proximity in a specific orientation that is conducive to the transfer of ubiquitin from the E2-conjugating enzyme to a lysine (B10760008) residue on the target protein.

-

Too short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.[4]

-

Too long: Conversely, an excessively long linker may result in an unstable or unproductive ternary complex, where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved.[4] This can also lead to an increased "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex at high PROTAC concentrations.[1][4]

Quantitative Impact of PEG Linkers on PROTAC Performance

The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given POI and E3 ligase pair.[4]

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |

| PROTAC 1 | 9 | >1000 | <20 | VHL | MCF7 |

| PROTAC 2 | 12 | ~500 | ~60 | VHL | MCF7 |

| PROTAC 3 | 16 | ~100 | >90 | VHL | MCF7 |

| PROTAC 4 | 19 | ~750 | ~50 | VHL | MCF7 |

| PROTAC 5 | 21 | >1000 | <30 | VHL | MCF7 |

| Data summarized from a study on ERα degradation. Note: The exact DC50 and Dmax values can vary based on experimental conditions.[1] |

Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |

| BTK Degrader 1 | PEG2 | >100 | <20 | CRBN | Mino |

| BTK Degrader 2 | PEG3 | ~50 | ~70 | CRBN | Mino |

| BTK Degrader 3 | PEG4 | ~2.2 | >95 | CRBN | Mino |

| BTK Degrader 4 | PEG5 | ~10 | ~90 | CRBN | Mino |

| BTK Degrader 5 | PEG6 | ~25 | ~80 | CRBN | Mino |

| Data summarized from a study on BTK degraders. Longer linkers were found to be more potent in this system.[1][5] |

Table 3: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |

| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |

| Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol 1: Synthesis of a PROTAC Using a Hydroxy-PEG-Acid Linker

This protocol describes a two-step synthesis for conjugating a POI ligand and an E3 ligase ligand to a bifunctional PEG linker.

Step 1: Coupling of POI Ligand to the PEG Linker

-

To a solution of Hydroxy-PEGn-acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the amine-functionalized POI ligand (1.0 equivalent).

-

Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the POI-linker intermediate (POI-PEGn-OH).[6]

Step 2: Coupling of E3 Ligase Ligand to the POI-Linker Intermediate

-

Dissolve the POI-PEGn-OH intermediate (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0°C.

-

Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate (POI-PEGn-OTs).

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (3.0 equivalents) to the reaction mixture.

-

Stir the reaction at 60°C overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.[6]

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to determine the extent of target protein degradation following treatment with a PROTAC.[3]

-

Cell Culture and Treatment:

-

Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[3]

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[3]

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[3]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[3]

-

Develop the blot using an ECL substrate and visualize the bands.[3]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation percentage).[1]

-

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides an in vitro method for predicting the passive permeability of a PROTAC across a lipid membrane.[7]

-

Preparation of the Donor Plate:

-

Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%).

-

Add the PROTAC solution to the wells of a 96-well donor plate.[7]

-

-

Preparation of the Acceptor Plate:

-

Coat the filter of a 96-well acceptor plate with a solution of a lipid (e.g., phosphatidylcholine) in a volatile organic solvent (e.g., dodecane).

-

Allow the solvent to evaporate, leaving a lipid layer.

-

Add buffer to the wells of the acceptor plate.[7]

-

-

Assay Incubation:

-

Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane separates the two chambers.

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[7]

-

-

Quantification:

-

After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[7]

-

-

Calculation of Permeability Coefficient (Pe):

-

The effective permeability (Pe) is calculated using the following equation:

Where:

-

V_D = Volume of the donor well

-

V_A = Volume of the acceptor well

-

A = Area of the membrane

-

t = Incubation time

-

[C_A(t)] = Concentration in the acceptor well at time t

-

[C_equilibrium] = Equilibrium concentration

-

-

Mandatory Visualizations

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[4] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.

References

- 1. benchchem.com [benchchem.com]

- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of THP-PEG1-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of THP-PEG1-alcohol, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the expected solubility in various solvents and details its stability under different chemical conditions, particularly pH and temperature. The information herein is intended to assist researchers in designing experiments, preparing solutions, and ensuring the integrity of this compound in their applications.

Physicochemical Properties of this compound

This compound, with the chemical name 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethan-1-ol, is comprised of a short polyethylene (B3416737) glycol (PEG) linker, a terminal hydroxyl group, and a tetrahydropyranyl (THP) protecting group. These structural features dictate its solubility and stability characteristics.

| Property | Value | Source |

| CAS Number | 2162-31-4 | [1][2] |

| Molecular Formula | C₇H₁₄O₃ | [2][3] |

| Molecular Weight | 146.19 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 95 °C at 22 mmHg | [4][5] |

| Calculated LogP | 0.5219 | [2] |

| Topological Polar Surface Area (TPSA) | 38.69 Ų | [2] |

Solubility Profile

Expected Solubility of this compound:

| Solvent | Expected Solubility | Rationale |

| Water | Soluble | The PEG linker and terminal hydroxyl group confer hydrophilicity. |

| Ethanol, Methanol | Soluble | Short-chain alcohols are good solvents for polar and moderately nonpolar compounds.[6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of substances.[7] |

| Dimethylformamide (DMF) | Soluble | DMF is another polar aprotic solvent with broad solvation capabilities. |

| Dichloromethane (DCM) | Soluble | The presence of the THP ether group suggests solubility in chlorinated solvents. |

| Acetonitrile (B52724) | Soluble | Acetonitrile is a polar aprotic solvent commonly used in chromatography for similar compounds. |

| Diethyl Ether | Less Soluble | PEGs are generally not soluble in ether. |

| Hexanes, Toluene | Sparingly Soluble to Insoluble | These are nonpolar solvents, and the polarity of the PEG and alcohol functionalities will limit solubility. |

Stability Characteristics

The stability of this compound is primarily determined by the lability of the THP ether linkage. THP ethers are well-established as protecting groups for alcohols due to their predictable stability profile.[9][10][11]

pH Stability

The THP ether is an acetal, which is known to be stable under neutral and basic conditions but is readily cleaved under acidic conditions.[9][10][11]

| pH Range | Stability | Comments |

| < 4 (Strongly Acidic) | Unstable | Rapid hydrolysis of the THP ether to yield ethylene (B1197577) glycol and 5-hydroxypentanal.[9][12] |

| 4 - 6 (Mildly Acidic) | Moderately Unstable | Hydrolysis will occur, with the rate being dependent on temperature and the specific acidic catalyst.[13] |

| 6 - 9 (Neutral to Mildly Basic) | Stable | The THP ether linkage is stable under these conditions.[9][14] |

| > 9 (Strongly Basic) | Stable | Resistant to cleavage by strong bases.[9][10] |

Thermal Stability

While specific data on the thermal decomposition of this compound is not available, general handling and storage recommendations suggest it is stable at ambient and refrigerated temperatures. Prolonged exposure to high temperatures, especially in the presence of acidic or basic catalysts, could lead to degradation. A Certificate of Analysis for this compound indicates it is stable for at least 3 years at -20°C in its pure form.[3]

Storage Recommendations

For long-term storage, it is recommended to keep this compound at -20°C.[3] For short-term use, storage at 4°C is acceptable.[3] If stored in solution, for example in DMSO, it should be kept at -80°C for up to 6 months.[3]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[15]

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or GC with a standard calibration curve.[15][16]

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Protocol for Stability Testing under Varying pH and Temperature

This protocol is designed to assess the chemical stability of this compound under different conditions, following general principles outlined by regulatory agencies.[17][18][19][20][21]

Materials:

-

This compound

-

Aqueous buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

-

Temperature-controlled chambers or water baths

-

Vials with screw caps

-

HPLC or GC system with a suitable detector

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or water).

-

Dilute the stock solution into the different pH buffers to a final known concentration.

-

Aliquot these solutions into separate vials for each time point and condition.

-

Store the vials at different temperatures (e.g., 4 °C, 25 °C, 40 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

-

Immediately quench any reaction if necessary (e.g., by neutralizing the pH).

-

Analyze the samples by HPLC or GC to determine the remaining concentration of this compound.

-

The degradation rate can be calculated by plotting the concentration of this compound versus time for each condition.

Chemical Reactions and Degradation Pathways

Acid-Catalyzed Hydrolysis

The primary degradation pathway for this compound is acid-catalyzed hydrolysis of the THP ether.[11][12] This reaction proceeds via protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and ethylene glycol. The carbocation is then attacked by water to yield 5-hydroxypentanal.[12]

Conclusion

This compound is a versatile linker with a predictable solubility and stability profile. It is expected to be soluble in a range of aqueous and organic solvents, facilitating its use in various reaction conditions. Its stability under basic and neutral conditions, coupled with its controlled cleavage under acidic conditions, makes it a valuable tool in multi-step organic synthesis, particularly in the field of PROTAC development. The experimental protocols provided in this guide offer a framework for researchers to determine the precise solubility and stability parameters for their specific applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | CAS#:2162-31-4 | Chemsrc [chemsrc.com]

- 5. This compound,2162-31-4-Amadis Chemical [amadischem.com]

- 6. Insight into structural properties of polyethylene glycol monolaurate in water and alcohols from molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. total-synthesis.com [total-synthesis.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. youtube.com [youtube.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 19. applications.emro.who.int [applications.emro.who.int]

- 20. japsonline.com [japsonline.com]

- 21. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Notes and Protocols for Incorporating THP-PEG1-alcohol into a PROTAC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A typical PROTAC consists of a "warhead" ligand that binds to the POI, an E3 ubiquitin ligase-recruiting ligand, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability.

This document provides a detailed protocol for the incorporation of THP-PEG1-alcohol, a PEG-based linker building block, into a PROTAC targeting the Bromodomain-containing protein 4 (BRD4). BRD4 is a key transcriptional coactivator implicated in the expression of oncogenes such as c-MYC, making it a prime target in cancer therapy.[2][3] The synthesized PROTAC will utilize a derivative of the well-characterized BRD4 inhibitor JQ1 as the warhead and pomalidomide (B1683931) as the E3 ligase (Cereblon) ligand.

The tetrahydropyranyl (THP) group is utilized as a protecting group for the alcohol functionality of the PEG linker. This allows for the sequential and controlled coupling of the linker to the warhead and the E3 ligase ligand. The THP group is stable under various reaction conditions but can be readily removed under mild acidic conditions.

Data Presentation